molecular formula C9H4ClF3N2 B2368821 2-Chloro-4-(trifluoromethyl)quinazoline CAS No. 1780842-57-0

2-Chloro-4-(trifluoromethyl)quinazoline

Cat. No.: B2368821
CAS No.: 1780842-57-0
M. Wt: 232.59
InChI Key: ISTFRIWCSWMHOR-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform and trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the use of 4-chloro-3-trifluoromethylphenyl isocyanate, which reacts with a suitable precursor under controlled temperature conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are inert towards isocyanates is common to ensure the efficiency of the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .

Biological Activity

2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research. This compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinazoline ring, which enhances its lipophilicity and biological activity. Its molecular formula is C₉H₄ClF₃N₂, with a molecular weight of approximately 232.59 g/mol. The unique structural features of this compound make it a promising candidate for drug development, especially as an anticancer agent.

Target Proteins

The primary biological targets for this compound are key kinases involved in cancer progression, notably:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These receptors play critical roles in tumor growth and angiogenesis. Inhibiting these pathways can lead to reduced tumor proliferation and improved therapeutic outcomes.

Mode of Action

The interaction of this compound with its targets involves:

  • Binding Affinity : The chlorine and trifluoromethyl groups enhance binding affinity and metabolic stability.
  • Molecular Docking Studies : Insights from docking studies reveal hydrogen bonding and hydrophobic interactions with critical residues in the active sites of EGFR and VEGFR-2, facilitating effective inhibition.

Anticancer Properties

Research indicates that this compound derivatives exhibit potent anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them viable candidates for therapeutic applications.

Compound NameIC50 (nM)Target
This compound36.78VEGFR-2
Compound 8o~7-fold more potent than prototypeEGFR

The above table highlights the potency of specific derivatives against their respective targets, emphasizing the potential of these compounds in cancer therapy.

Case Studies

  • Inhibition Studies : A study demonstrated that quinazoline derivatives, including this compound, showed enhanced inhibitory effects against EGFR and VEGFR-2 compared to standard treatments like vandetanib.
  • Hypoxic Conditions : Under hypoxic conditions, compounds derived from this scaffold exhibited increased antiproliferative activity against lung cancer cell lines (A549 and H446), suggesting their effectiveness in challenging tumor microenvironments.
  • Molecular Docking Analysis : Detailed docking studies have elucidated how these compounds interact at the molecular level, providing insights into their mechanism of action and guiding further modifications for improved efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives indicates that modifications at various positions can significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazolineFluorine substitution at position 6Potential anticancer activity
4,6-Dichloro-2-(trifluoromethyl)quinazolineDichlorination at positions 4 and 6Enhanced kinase inhibition
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazolineFluorine substitution at position 7Antitumor properties

The variations in halogen substitutions illustrate how they can impact the pharmacological profiles of these compounds, highlighting the versatility of the quinazoline scaffold in drug design.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTFRIWCSWMHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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